

Tenuifolside C: A Comprehensive Pharmacological and Biological Profile

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Compound of Interest

Compound Name: Tenuifolside C

Cat. No.: B150596

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Introduction

Tenuifolside C, a naturally occurring oligosaccharide ester isolated from the roots of *Polygala tenuifolia* Willd., has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of **Tenuifolside C**, with a focus on its quantitative data, experimental methodologies, and underlying molecular mechanisms.

Pharmacological Profile

Tenuifolside C exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. It has also been identified as an inhibitor of lactate dehydrogenase (LDH) and cytochrome P450 2E1 (CYP2E1).

Anti-inflammatory Activity

Tenuifolside C has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), **Tenuifolside C** (referred to as compound 9) was shown to inhibit the production of Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α) with specific half-maximal inhibitory concentrations (IC₅₀).^[1]

Cytokine	IC50 (μM)
IL-12 p40	14.34 ± 0.03
IL-6	9.04 ± 0.05
TNF-α	6.34 ± 0.12

Enzyme Inhibition

Tenuifolside C has been identified as an inhibitor of lactate dehydrogenase (LDH), specifically the LDHA isoform, which is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells.[2][3] While its inhibitory activity has been noted, specific IC50 values for **Tenuifolside C** against LDH are not yet widely reported in the literature. Additionally, it has been found to significantly inhibit the activity of CYP2E1, an enzyme involved in the metabolism of various xenobiotics.

Neuroprotective Activity

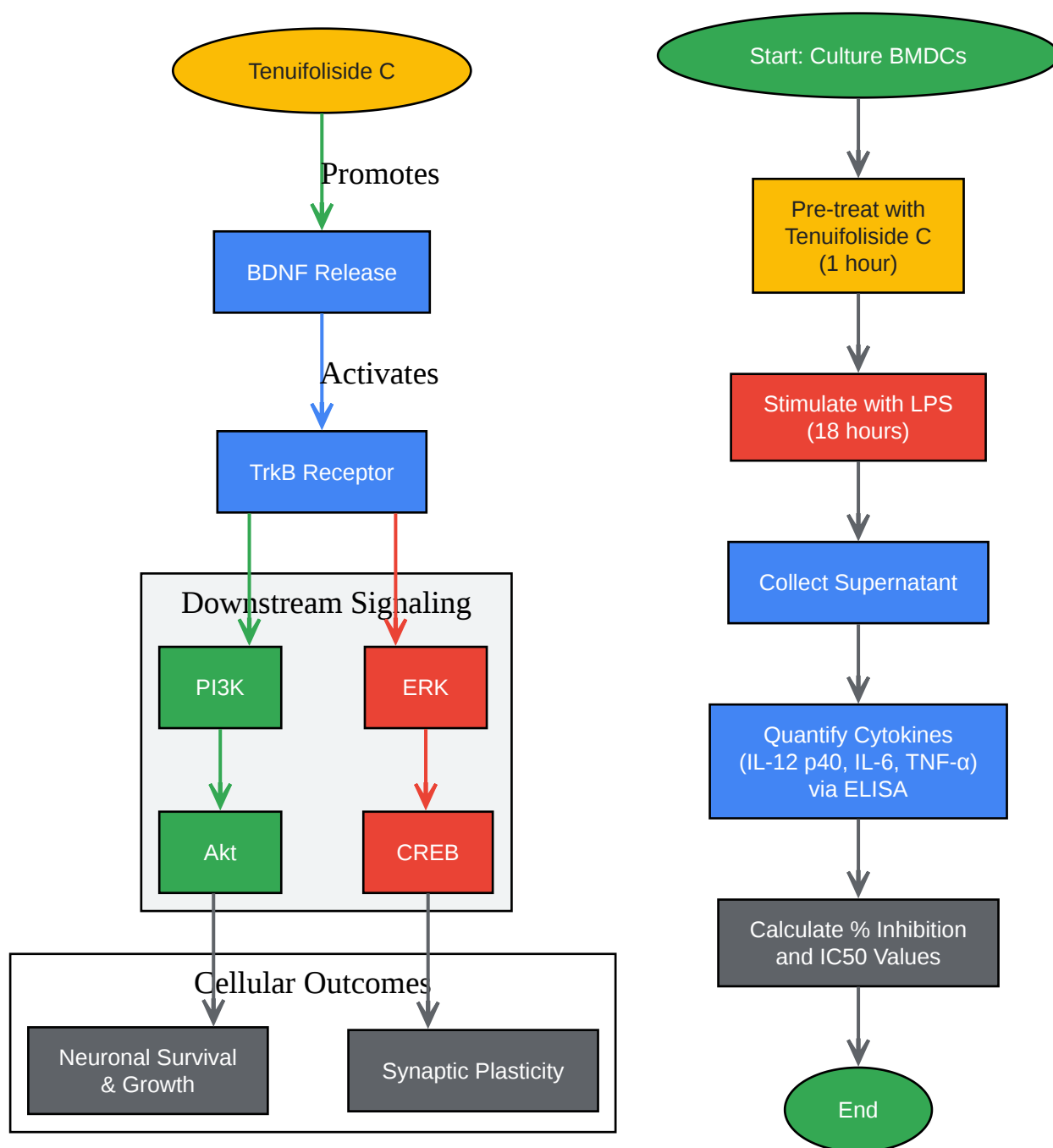
While direct quantitative data for the neuroprotective effects of **Tenuifolside C** are still emerging, studies on closely related compounds from *Polygala tenuifolia*, such as Tenuifolside A, suggest a likely mechanism of action involving the modulation of key signaling pathways that promote neuronal survival and plasticity.

Biological Activities and Mechanisms of Action

The biological effects of **Tenuifolside C** are underpinned by its interaction with specific molecular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of **Tenuifolside C** are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism of action for the related compound, Tenuifolside A, involves preventing the translocation of the NF-κB p65 subunit into the nucleus.[4]



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